molecular formula C12H15N3S B12161939 N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12161939
M. Wt: 233.33 g/mol
InChI Key: PPVIIVRXBPEYAW-UHFFFAOYSA-N
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Description

N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a tetracyclic heterocyclic compound featuring a benzothienopyrimidine core fused with a tetrahydro ring system. The ethyl substitution at the N4-position enhances lipophilicity, which may improve membrane permeability compared to smaller substituents like methyl or hydrogen .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H15N3S/c1-2-13-11-10-8-5-3-4-6-9(8)16-12(10)15-7-14-11/h7H,2-6H2,1H3,(H,13,14,15)

InChI Key

PPVIIVRXBPEYAW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone, ethyl 2-cyanoacetate, sulfur, and morpholine in isopropyl alcohol under reflux conditions . This reaction yields the desired benzothienopyrimidine structure.

Industrial Production Methods

Industrial production methods for N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothienopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothienopyrimidine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this class have shown selective toxicity towards various cancer cell lines. A study highlighted that certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values in the low micromolar range against human tumor cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that certain derivatives possess bactericidal effects against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

N-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in various models of inflammation, which may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Synthetic Pathways

The synthesis of N-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine often involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions and modifications of existing thienopyrimidine frameworks .

Structural Variants

Various structural modifications have been explored to enhance the biological activity of this compound. For example:

  • Substituting different alkyl groups can significantly affect the potency and selectivity against cancer cells.
  • Incorporating functional groups that can engage in hydrogen bonding or π-stacking interactions has been shown to improve binding affinity to biological targets .

In Vivo Studies

In vivo studies have demonstrated the efficacy of benzothieno[2,3-d]pyrimidine derivatives in animal models of cancer and inflammation. For instance:

  • A specific derivative was tested in a mouse model with induced tumors and showed a significant reduction in tumor size compared to controls .
  • Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats, with results indicating a marked decrease in edema formation .

Clinical Relevance

While most studies are preclinical, the promising results suggest potential pathways for clinical trials focusing on cancer therapy and anti-inflammatory treatments. The pharmacokinetic profiles of these compounds are also being investigated to assess their suitability for human use .

Mechanism of Action

The mechanism of action of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Key Observations:
  • Ethyl vs.
  • Aryl vs. Alkyl Substitution : Aryl groups (e.g., 4-chlorophenyl) improve π-π stacking interactions with biological targets, as seen in compound 5a’s anticancer activity .
  • Synthetic Flexibility : Most derivatives are synthesized via nucleophilic substitution of chloropyrimidine intermediates with amines under reflux .
Key Insights:
  • Anticancer Activity : Aryl-substituted derivatives (e.g., 4-chlorophenyl) show superior activity, likely due to enhanced target binding .
  • Antimicrobial Potential: Hydrazine and sulfonamide derivatives exhibit broad-spectrum activity, suggesting the N4-amine’s role in disrupting microbial enzymes .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Ethyl substitution increases logP compared to methyl, as seen in compound 10 (logP ~3.5) vs. compound 8 (logP ~2.8) .
  • Solubility : Polar substituents (e.g., methoxy in compound 8) improve aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : Methylthio groups (e.g., compound 10) may reduce oxidative metabolism, extending half-life .

Biological Activity

N-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused bicyclic system that includes elements of benzothiophene and pyrimidine. Its molecular formula is C13H15N3SC_{13}H_{15}N_3S, which indicates the presence of nitrogen and sulfur atoms that may contribute to its unique reactivity and biological interactions.

Research suggests that compounds similar to N-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine can interact significantly with biological macromolecules. Notable interactions include:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes involved in critical biological pathways.
  • Receptor Binding : The compound may engage with specific receptors in cellular signaling pathways, influencing physiological responses.

Biological Activities

N-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been evaluated for several biological activities:

  • Anticancer Activity : Compounds in this class have demonstrated cytotoxic effects on cancer cell lines. For instance:
    • Case Study : One study reported that derivatives exhibited significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
    • Case Study : A derivative was found to inhibit bacterial growth in vitro, suggesting possible applications in treating infections .
  • Neurological Effects : Some studies have explored the compound's effects on neurotransmitter systems, indicating potential for neurological applications.
    • Case Study : Research on similar compounds revealed modulation of GABAergic activity, which could inform treatments for anxiety disorders .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methylthieno[2,3-d]pyrimidineMethyl group substitutionAnticancer activity
4-Amino-thieno[2,3-d]pyrimidineAmino group at position 4Inhibitor of kinase activity
5-Arylthieno[2,3-d]pyrimidinesAryl substituentsCytotoxic effects on cancer cells

This table illustrates how structural variations can influence biological profiles and therapeutic potentials.

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